Cas no 17095-01-1 (1,1'-Biphenyl, 4,4'-bis[(4-nitrophenyl)thio]-)
![1,1'-Biphenyl, 4,4'-bis[(4-nitrophenyl)thio]- structure](https://www.kuujia.com/scimg/cas/17095-01-1x500.png)
17095-01-1 structure
Product name:1,1'-Biphenyl, 4,4'-bis[(4-nitrophenyl)thio]-
1,1'-Biphenyl, 4,4'-bis[(4-nitrophenyl)thio]- Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl, 4,4'-bis[(4-nitrophenyl)thio]-
- SCHEMBL5140929
- DTXSID201264473
- 17095-01-1
- 4,4a(2)-Bis[(4-nitrophenyl)thio]-1,1a(2)-biphenyl
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- Inchi: InChI=1S/C24H16N2O4S2/c27-25(28)19-5-13-23(14-6-19)31-21-9-1-17(2-10-21)18-3-11-22(12-4-18)32-24-15-7-20(8-16-24)26(29)30/h1-16H
- InChI Key: DEBHAJZMAVEPDM-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)[N+](=O)[O-]
Computed Properties
- Exact Mass: 460.05514934g/mol
- Monoisotopic Mass: 460.05514934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 142Ų
1,1'-Biphenyl, 4,4'-bis[(4-nitrophenyl)thio]- Related Literature
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1. Back matter
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2. Book reviews
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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